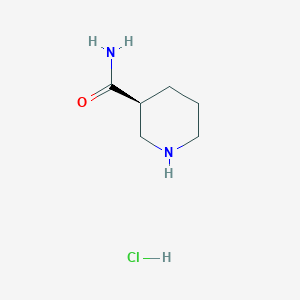

(S)-Piperidine-3-carboxamide hydrochloride

Description

(S)-Piperidine-3-carboxamide hydrochloride (CAS: 1026661-43-7) is a chiral piperidine derivative with a carboxamide functional group at the 3-position. It is widely utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of bioactive molecules targeting neurological and antibacterial pathways . Its enantiomeric purity (98% purity) and stereochemical configuration are critical for its biological activity, as minor structural changes can significantly alter receptor binding and pharmacokinetics .

Properties

IUPAC Name |

(3S)-piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTXRLSQNMCHPG-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026661-43-7 | |

| Record name | (3S)-piperidine-3-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(S)-Piperidine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C7H14ClNO2

- CAS Number : 164323-84-6

- Physical State : Hydrochloride salt form, which enhances solubility and bioavailability.

(S)-Piperidine-3-carboxamide acts primarily through its interaction with various biological targets, particularly in neurotransmitter systems. Its chirality plays a crucial role in determining its specificity and efficacy in binding to receptors or enzymes. The compound has shown potential in modulating cellular pathways involved in cancer progression and other diseases.

Biological Activity Overview

The biological activity of (S)-Piperidine-3-carboxamide can be summarized in the following key areas:

-

Anticancer Activity :

- Derivatives of (S)-Piperidine-3-carboxamide have been found to induce senescence-like phenotypic changes in human melanoma cells (A375), demonstrating antiproliferative effects without significant cytotoxicity to normal cells .

- A study identified a novel derivative with an EC50 value of 1.24 μM for senescence induction and an IC50 value of 0.88 μM for antiproliferative activity .

-

Enzyme Inhibition :

- Compounds derived from (S)-Piperidine-3-carboxamide have exhibited strong inhibitory activities against cathepsin K, an enzyme implicated in bone resorption. For instance, one derivative showed an IC50 value of 13.52 µM .

- Another study highlighted that a specific piperidine derivative exhibited an IC50 value of 3.61 nM against HIV-1 protease, indicating potent antiviral activity .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have revealed that modifications to the piperidine scaffold significantly influence biological activity:

| Compound | Modifications | IC50 Value (nM) | Activity |

|---|---|---|---|

| 22a | (R)-piperidine-3-carboxamide + 4-methoxylphenylsulfonamide | 3.61 | HIV-1 protease inhibitor |

| F-12 | Benzylamine group addition | 13.52 | Cathepsin K inhibitor |

| H-9 | Various substitutions | >300 | Safe dose in mice |

Case Studies

-

Melanoma Treatment :

A focused library of N-arylpiperidine-3-carboxamide derivatives was screened for their ability to induce senescence in melanoma cells. The study demonstrated that certain derivatives could effectively reduce cell proliferation while inducing senescence-like characteristics without harming normal cells . -

Osteoporosis Model :

In a study involving ovariectomized mice as a model for osteoporosis, a derivative was administered at varying doses. The results indicated significant improvements in bone mineral density compared to untreated controls, suggesting potential therapeutic applications for osteoporosis treatment .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

(S)-Piperidine-3-carboxamide hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing GABA uptake inhibitors, which have potential applications in treating neurological disorders such as epilepsy and anxiety.

2. Anticancer Research

Recent studies have highlighted the anticancer properties of piperidine derivatives, including this compound. For instance, research has shown that certain piperidine-based compounds can induce apoptosis in cancer cell lines more effectively than traditional chemotherapy agents like bleomycin. This suggests that derivatives of this compound may hold promise as novel anticancer agents.

3. Bone Resorption Inhibition

A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activities against cathepsin K, an enzyme implicated in bone resorption. One compound exhibited an IC50 value of 13.52 µM, indicating significant potential for treating osteoporosis .

The biological activities associated with this compound primarily involve its interaction with neurotransmitter systems:

- GABA Transport Inhibition : It has been demonstrated that this compound can inhibit GABA transporters, leading to increased GABA levels in the synaptic cleft. This mechanism is crucial for developing treatments for various neurological conditions.

- Anticancer Activity : Studies indicate that piperidine derivatives can exhibit cytotoxic effects against different cancer cell lines, suggesting their potential use in cancer therapy .

GABA Transporter Studies

In one study focused on the effects of piperidine derivatives on GABA transporters, researchers found that compounds similar to this compound could significantly inhibit the GABA transporter mGAT4. This inhibition was linked to increased synaptic GABA levels, providing a basis for therapeutic applications in anxiety disorders.

Anticancer Research

In vitro studies have shown that piperidine derivatives can induce apoptosis in various cancer cell lines. For example, one study revealed that a specific derivative was more effective than standard chemotherapy drugs at inducing cell death in hypopharyngeal tumor cells.

Summary of Applications

Comparison with Similar Compounds

Stereochemical Variants

- (R)-Piperidine-3-carboxamide Hydrochloride (CAS: 1214903-21-5):

The enantiomer of the (S)-form, this compound exhibits distinct biological interactions due to its mirror-image configuration. While both enantiomers share identical physicochemical properties (e.g., molecular weight: ~198.67 g/mol), their pharmacological profiles differ. For example, (R)-isoforms may show reduced affinity for chiral receptors in neurological targets .

Positional Isomers

- Piperidine-4-carboxamide Hydrochloride (CAS: 39674-99-2):

This isomer has the carboxamide group at the 4-position of the piperidine ring. Computational similarity scores (0.90 vs. the (S)-3-carboxamide) suggest structural overlap but divergent electronic environments. The 4-carboxamide derivative often shows altered solubility (e.g., lower log S values) and reduced BBB permeability compared to the 3-carboxamide analog .

Heterocyclic Analogs

- (S)-Pyrrolidine-3-carboxamide Hydrochloride (CAS: 1279048-81-5):

Replacing the six-membered piperidine ring with a five-membered pyrrolidine ring reduces ring strain but limits conformational flexibility. This analog has a lower similarity score (0.87) and may exhibit faster metabolic clearance due to reduced steric hindrance .

Functionalized Derivatives

Substituent-Modified Analogs

N-Ethyl-N-(2,2,2-Trifluoroethyl)piperidine-3-carboxamide Hydrochloride ():

The introduction of fluorinated ethyl groups enhances lipophilicity (log P increase by ~1.5 units) and metabolic stability, making it suitable for CNS-targeting drugs. However, the bulky substituents may reduce aqueous solubility .- Its collision cross-section (predicted via computational models) is 15% larger than the parent compound, affecting diffusion rates .

Ester and Acid Derivatives

- (S)-Methyl Piperidine-3-carboxylate Hydrochloride (CAS: 164323-84-6):

The ester derivative of (S)-piperidine-3-carboxylic acid (CAS: 59045-82-8) shows higher lipophilicity (log P: 1.2 vs. -0.5 for the carboxamide) but is prone to hydrolysis in physiological conditions, limiting its utility in prodrug design .

Physicochemical and Pharmacokinetic Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | log S | BBB Permeability | CYP Inhibition Risk |

|---|---|---|---|---|---|

| (S)-Piperidine-3-carboxamide HCl | 1026661-43-7 | 198.67 | -1.8 | High | Low |

| (R)-Piperidine-3-carboxamide HCl | 1214903-21-5 | 198.67 | -1.8 | Moderate | Low |

| Piperidine-4-carboxamide HCl | 39674-99-2 | 198.67 | -2.3 | Low | Moderate |

| (S)-Pyrrolidine-3-carboxamide HCl | 1279048-81-5 | 170.63 | -1.5 | High | High |

Key Observations :

- The (S)-3-carboxamide exhibits superior BBB permeability, critical for neuroactive compounds.

- Fluorinated and bulky analogs show improved metabolic stability but trade-offs in solubility.

Preparation Methods

Synthesis from Ethyl Piperidine-3-carboxylates via Formylation and Hydrolysis

Another synthetic route involves starting from optically active ethyl piperidine-3-carboxylates, which undergo formylation followed by hydrolysis to yield the target compound.

- Reaction of ethyl piperidine-3-carboxylate with formaldehyde and formic acid in methanol under reflux for 6 hours produces formylated derivatives.

- Saponification of these derivatives with aqueous sodium hydroxide yields the corresponding carboxylic acids.

- Subsequent conversion to carboxamide hydrochloride is achieved by acidification and purification.

| Step | Reagents and Conditions | Yield (%) |

|---|---|---|

| Formylation | Formaldehyde (40%), formic acid, MeOH, reflux 6 h | 93.4–95.6 |

| Saponification | NaOH aqueous, 25 °C, 1 h | Nearly quantitative |

| Acidification and purification | 1 N HCl, 0 °C, 0.5 h | — |

This method offers excellent yields and the use of commercially available starting materials, enabling efficient preparation of substituted piperidine carboxamides including the (S)-enantiomer.

Palladium- and Rhodium-Catalyzed Hydrogenation Approaches

Recent advances in piperidine synthesis include catalytic hydrogenation methods that enable stereoselective reduction of pyridine or piperidinone precursors to yield chiral piperidine derivatives.

- Palladium or rhodium catalysts facilitate hydrogenation under mild conditions.

- One-pot sequential reactions combining Suzuki–Miyaura coupling and hydrogenation have been reported.

- These methods allow for high selectivity, broad substrate scope, and good yields.

- The use of triethylamine instead of hydrochloric acid can improve yields by preserving hydroxyl groups.

- Rhodium catalysts are particularly effective for fluorinated substrates, though hydrodefluorination is a possible side reaction.

These catalytic hydrogenation strategies can be adapted for the synthesis of (S)-piperidine-3-carboxamide hydrochloride by selecting appropriate precursors and reaction conditions, offering a modern alternative to classical hydrolysis routes.

Additional Synthetic Considerations and Purification

- Alkylation of 3-hydroxypyridine followed by reduction and cleavage steps can provide intermediates for piperidine-3-carboxamide synthesis.

- Purification typically involves crystallization from mixed solvents such as ethanol and petroleum ether to obtain the hydrochloride salt in high purity.

- Maintaining low temperatures during alkali addition and concentration steps helps preserve stereochemical integrity.

Summary Table of Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.